molecular formula C16H15F2N5O3 B7041523 N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide

N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B7041523
M. Wt: 363.32 g/mol
InChI Key: GPJTZXRGFORZEJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a difluoropyridine moiety, and an oxadiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O3/c17-8-6-10(18)12(19-7-8)16(25)23-5-1-2-11(23)15-21-13(22-26-15)14(24)20-9-3-4-9/h6-7,9,11H,1-5H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJTZXRGFORZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C=C(C=N2)F)F)C3=NC(=NO3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluoropyridine Moiety: This is achieved through a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a difluoropyridine derivative.

    Construction of the Oxadiazole Ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.

    Final Coupling: The final step involves coupling the cyclopropyl group to the oxadiazole ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-[1-(3,5-dichloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
  • N-cyclopropyl-5-[1-(3,5-dibromopyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide

Uniqueness

The unique aspect of N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide lies in its difluoropyridine moiety, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts. This can influence its biological activity and chemical behavior, making it a valuable compound for specific applications.

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